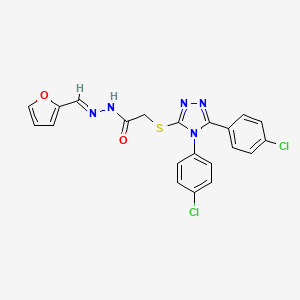
C21H15Cl2N5O2S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C21H15Cl2N5O2S is a complex organic molecule that has garnered significant interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C21H15Cl2N5O2S typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile, often under basic conditions.
Condensation Reactions: These reactions involve the combination of two molecules with the loss of a small molecule, such as water or methanol.
Oxidation and Reduction Reactions: These reactions involve the transfer of electrons between molecules, often using reagents like hydrogen peroxide or sodium borohydride.
Industrial Production Methods
Industrial production of This compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
C21H15Cl2N5O2S: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
C21H15Cl2N5O2S: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which C21H15Cl2N5O2S exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction Pathways: Affecting intracellular signaling pathways that regulate various cellular processes.
Comparison with Similar Compounds
C21H15Cl2N5O2S: can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
C21H15Cl2N5O2: Lacks the sulfur atom, which may affect its chemical properties and reactivity.
C21H15Cl2N5O3S: Contains an additional oxygen atom, which may influence its biological activity and solubility.
C21H15Cl2N5O2S2: Contains an additional sulfur atom, which may alter its chemical stability and interactions with other molecules.
Properties
Molecular Formula |
C21H15Cl2N5O2S |
|---|---|
Molecular Weight |
472.3 g/mol |
IUPAC Name |
2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-furan-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C21H15Cl2N5O2S/c22-15-5-3-14(4-6-15)20-26-27-21(28(20)17-9-7-16(23)8-10-17)31-13-19(29)25-24-12-18-2-1-11-30-18/h1-12H,13H2,(H,25,29)/b24-12+ |
InChI Key |
CRXKSJSVOFNNRN-WYMPLXKRSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















